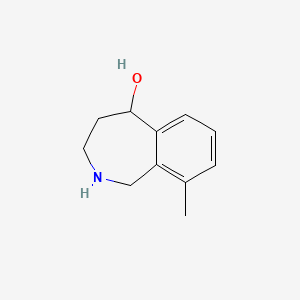
N-(6-Trifluroacetamidohexanoyl)-L-aspartic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-Trifluroacetamidohexanoyl)-L-aspartic acid is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a trifluoroacetamido group attached to a hexanoyl chain, which is further linked to L-aspartic acid. The trifluoroacetamido group imparts distinct chemical properties, making this compound valuable for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Trifluroacetamidohexanoyl)-L-aspartic acid typically involves multiple steps:
-
Formation of 6-Trifluoroacetamidohexanoic Acid: : This step involves the reaction of hexanoic acid with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of 6-trifluoroacetamidohexanoic acid.
-
Coupling with L-Aspartic Acid: : The next step involves coupling 6-trifluoroacetamidohexanoic acid with L-aspartic acid. This is usually achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent such as dimethylformamide (DMF). The reaction is carried out at room temperature to form the desired compound.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This involves:
Optimization of Reaction Conditions: Parameters such as temperature, solvent choice, and reaction time are fine-tuned to maximize efficiency.
Purification Techniques: Techniques like recrystallization, chromatography, and distillation are employed to purify the final product.
化学反应分析
Types of Reactions
N-(6-Trifluroacetamidohexanoyl)-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The trifluoroacetamido group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoroacetamido group under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Products: Compounds with reduced functional groups.
Substituted Products: Compounds where the trifluoroacetamido group is replaced by other functional groups.
科学研究应用
N-(6-Trifluroacetamidohexanoyl)-L-aspartic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N-(6-Trifluroacetamidohexanoyl)-L-aspartic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
N-(6-Acetamidohexanoyl)-L-aspartic acid: Similar structure but with an acetamido group instead of a trifluoroacetamido group.
N-(6-Benzamidohexanoyl)-L-aspartic acid: Contains a benzamido group, offering different chemical properties.
Uniqueness
N-(6-Trifluroacetamidohexanoyl)-L-aspartic acid is unique due to the presence of the trifluoroacetamido group, which imparts distinct electronic and steric effects. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
分子式 |
C12H17F3N2O6 |
|---|---|
分子量 |
342.27 g/mol |
IUPAC 名称 |
2-[6-[(2,2,2-trifluoroacetyl)amino]hexanoylamino]butanedioic acid |
InChI |
InChI=1S/C12H17F3N2O6/c13-12(14,15)11(23)16-5-3-1-2-4-8(18)17-7(10(21)22)6-9(19)20/h7H,1-6H2,(H,16,23)(H,17,18)(H,19,20)(H,21,22) |
InChI 键 |
DXYMKGOWWDHHLL-UHFFFAOYSA-N |
规范 SMILES |
C(CCC(=O)NC(CC(=O)O)C(=O)O)CCNC(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[8-(benzyloxy)-6-(ethylsulfanyl)-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B12097030.png)
![6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12097042.png)









![2-[[3-(4-Hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid](/img/structure/B12097114.png)
